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Compound of Interest

Compound Name: Pyrimidine-4,6-dicarboxylic acid

Cat. No.: B031161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound with the molecular

formula C₆H₄N₂O₄. As a derivative of pyrimidine, a fundamental component of nucleic acids,

this molecule and its analogues are of significant interest in medicinal chemistry and materials

science. The presence of two carboxylic acid groups on the pyrimidine ring imparts unique

physicochemical properties that make it a versatile building block for the synthesis of novel

compounds, including potential therapeutic agents and metal-organic frameworks (MOFs). This

technical guide provides a comprehensive overview of the physicochemical characteristics of

Pyrimidine-4,6-dicarboxylic acid, detailed experimental protocols for their determination, and

insights into its role in relevant biological pathways.

Physicochemical Properties
The key physicochemical properties of Pyrimidine-4,6-dicarboxylic acid are summarized in

the tables below. These parameters are crucial for understanding the behavior of the

compound in various experimental and physiological conditions, influencing its solubility,

absorption, distribution, metabolism, and excretion (ADME) properties.
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Identifier Value

IUPAC Name pyrimidine-4,6-dicarboxylic acid[1]

CAS Number 16490-02-1[1]

Molecular Formula C₆H₄N₂O₄[1]

Molecular Weight 168.11 g/mol [1]

Canonical SMILES C1=C(N=CN=C1C(=O)O)C(=O)O[1]

InChI Key XIEOKRXVAACBHI-UHFFFAOYSA-N[1]

Property Value

Melting Point 238–240 °C

pKa₁ 2.14

pKa₂ (Data not available)

Solubility in Water (Data not available)

Solubility in DMSO (Data not available)

Solubility in Ethanol (Data not available)

Note: While specific experimental values for pKa₂ and solubility are not readily available in the

searched literature, the dicarboxylic acid nature of the molecule indicates the presence of a

second dissociation constant. General solubility behavior suggests increased solubility in

alkaline conditions due to the deprotonation of the carboxylic acid groups.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of

Pyrimidine-4,6-dicarboxylic acid. Below are the expected characteristics based on the

analysis of related pyrimidine derivatives.
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Spectroscopy Observed/Expected Features

¹H NMR

Signals corresponding to the protons on the

pyrimidine ring. The chemical shifts would be

influenced by the electron-withdrawing

carboxylic acid groups.[2]

¹³C NMR

Resonances for the carbon atoms of the

pyrimidine ring and the carboxylic acid groups.

[2]

FTIR

Characteristic absorption bands for O-H

stretching of the carboxylic acids, C=O

stretching of the carboxyl groups (around 1650

cm⁻¹), and C-N and C=C stretching vibrations of

the pyrimidine ring.[2]

UV-Vis

Absorption bands corresponding to π→π* and

n→π* electronic transitions within the pyrimidine

ring and carboxylate groups.

Mass Spectrometry

A molecular ion peak corresponding to the

compound's molecular weight, along with

fragmentation patterns characteristic of

pyrimidine carboxylic acids, often involving the

loss of CO₂.

Experimental Protocols
Detailed experimental procedures are critical for the reproducible determination of the

physicochemical properties of Pyrimidine-4,6-dicarboxylic acid.

Synthesis of Pyrimidine-4,6-dicarboxylic Acid
A common method for the synthesis of Pyrimidine-4,6-dicarboxylic acid involves the

hydrolysis of its corresponding dimethyl ester.[3]

Workflow for Synthesis:
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Start with Dimethyl pyrimidine-4,6-dicarboxylate

Hydrolysis with NaOH in Methanol/Water

Acidification with HCl

Filtration and Washing

Pyrimidine-4,6-dicarboxylic acid

Click to download full resolution via product page

Synthesis of Pyrimidine-4,6-dicarboxylic acid.

Procedure:

Dissolve Dimethyl pyrimidine-4,6-dicarboxylate in a mixture of methanol and aqueous

sodium hydroxide solution.

Stir the reaction mixture at room temperature to facilitate hydrolysis.

After the reaction is complete, remove the methanol by evaporation.

Acidify the remaining aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the

dicarboxylic acid.

Collect the white precipitate by filtration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b031161?utm_src=pdf-body-img
https://www.benchchem.com/product/b031161?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the precipitate with distilled water and dry to obtain Pyrimidine-4,6-dicarboxylic acid.

[3]

Determination of pKa
The acid dissociation constants (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination:

Dissolve compound in water

Titrate with standardized NaOH solution

Record pH after each addition of titrant

Plot pH vs. volume of NaOH

Determine pKa values from the titration curve

Click to download full resolution via product page

Workflow for pKa determination.

Procedure:

Prepare a standard solution of Pyrimidine-4,6-dicarboxylic acid of known concentration in

deionized water.

Calibrate a pH meter using standard buffer solutions.
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Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH),

adding the titrant in small, precise increments.

Record the pH of the solution after each addition, allowing the reading to stabilize.

Plot the measured pH values against the volume of NaOH added to generate a titration

curve.

The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid,

two inflection points and two half-equivalence points are expected.

Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the thermodynamic solubility

of a compound.

Workflow for Solubility Determination:

Add excess solid to solvent (e.g., water, DMSO)

Shake at constant temperature until equilibrium is reached

Separate solid from the solution (e.g., filtration, centrifugation)

Determine the concentration of the dissolved compound in the supernatant

Calculate solubility
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Click to download full resolution via product page

Workflow for solubility determination.

Procedure:

Add an excess amount of solid Pyrimidine-4,6-dicarboxylic acid to a known volume of the

solvent (e.g., water, DMSO, ethanol) in a sealed container.

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to

ensure equilibrium is reached.

After equilibration, separate the undissolved solid from the saturated solution by filtration or

centrifugation.

Determine the concentration of the dissolved compound in the clear supernatant using a

suitable analytical method, such as UV-Vis spectroscopy or HPLC.

The measured concentration represents the solubility of the compound in that solvent at the

specified temperature.

Biological Context: Role in Signaling Pathways
Pyrimidine biosynthesis is a fundamental cellular process that is tightly regulated to meet the

demands for nucleotide precursors for DNA and RNA synthesis. The de novo pyrimidine

synthesis pathway is influenced by key signaling pathways that control cell growth and

proliferation, notably the mTOR (mechanistic target of rapamycin) pathway.

mTORC1 Signaling and Pyrimidine Biosynthesis:

Growth factor signaling activates the PI3K-Akt pathway, which in turn activates mTORC1.

Activated mTORC1 then phosphorylates and activates S6 Kinase 1 (S6K1). S6K1 directly

phosphorylates and activates the multifunctional enzyme CAD (carbamoyl-phosphate

synthetase 2, aspartate transcarbamoylase, and dihydroorotase), which catalyzes the first

three steps of de novo pyrimidine synthesis.[2][4][5] This signaling cascade ensures that

pyrimidine production is coupled with growth signals, providing the necessary building blocks

for ribosome biogenesis and cell proliferation.[2][6]
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mTOR signaling in pyrimidine synthesis.

Conclusion
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Pyrimidine-4,6-dicarboxylic acid is a molecule with significant potential in various scientific

domains. This guide has provided a summary of its known physicochemical characteristics,

along with standardized protocols for their experimental determination. The elucidation of its

role within the mTOR signaling pathway highlights its relevance in the context of cell growth

and metabolism. Further research to determine the second pKa value and quantitative

solubility in various solvents will provide a more complete understanding of this versatile

compound and facilitate its application in the development of new materials and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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